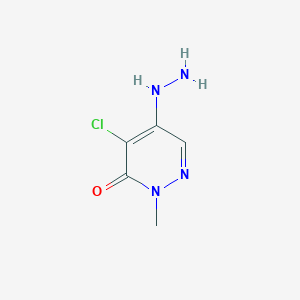
Disodium 4-(bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 4-(bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color and applications in various scientific fields. This compound is a derivative of triphenylmethane dyes, which are widely used in biological staining and industrial applications due to their intense coloration and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-(bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonate typically involves multiple steps, starting from basic aromatic compounds. The process generally includes:
Formation of the bis(4-(dimethylamino)phenyl)methyl group: This step involves the reaction of dimethylaniline with formaldehyde under acidic conditions to form the bis(dimethylamino)benzyl cation.
Coupling with naphthalene derivatives: The bis(dimethylamino)benzyl cation is then coupled with a naphthalene derivative, such as 3-hydroxynaphthalene-2,7-disulphonic acid, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Disodium 4-(bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which are often more colored and used in dye applications.
Reduction: Reduction reactions can lead to the formation of leuco compounds, which are colorless or less intensely colored.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens, sulfonic acids, and nitro compounds under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid dyes, while reduction can produce leuco forms of the compound.
科学的研究の応用
Disodium 4-(bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in redox titrations due to its color-changing properties.
Biology: Employed in histological staining to highlight cellular structures.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic dye.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用機序
The mechanism of action of Disodium 4-(bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonate involves its ability to interact with various molecular targets through its aromatic rings and functional groups. The compound can form stable complexes with metal ions and proteins, which is crucial for its staining and dyeing properties. Additionally, its photodynamic properties allow it to generate reactive oxygen species under light exposure, making it useful in photodynamic therapy.
類似化合物との比較
Similar Compounds
Disodium 4,4’-bis(4-(dimethylamino)phenyl)methylidene-2,2’-stilbenedisulphonate: Another triphenylmethane dye with similar staining properties.
Disodium 4,4’-bis(4-(dimethylamino)phenyl)methylidene-2,2’-biphenyldisulphonate: Known for its use in textile dyeing.
Disodium 4,4’-bis(4-(dimethylamino)phenyl)methylidene-2,2’-diphenyldisulphonate: Used in the production of colored inks.
Uniqueness
Disodium 4-(bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonate is unique due to its specific combination of functional groups, which confer distinct photodynamic and staining properties. Its ability to form stable complexes and undergo various chemical reactions makes it versatile for multiple applications in scientific research and industry.
特性
CAS番号 |
93805-02-8 |
|---|---|
分子式 |
C27H26N2Na2O7S2 |
分子量 |
600.6 g/mol |
IUPAC名 |
disodium;4-[bis[4-(dimethylamino)phenyl]methyl]-3-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C27H28N2O7S2.2Na/c1-28(2)20-9-5-17(6-10-20)25(18-7-11-21(12-8-18)29(3)4)26-23-14-13-22(37(31,32)33)15-19(23)16-24(27(26)30)38(34,35)36;;/h5-16,25,30H,1-4H3,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChIキー |
JIVZRIUOOMKRKW-UHFFFAOYSA-L |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-N-Cyclohexyl-1-[2-(dicyclohexylphosphanyl)phenyl]methanimine](/img/structure/B12916974.png)





![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide](/img/structure/B12917026.png)

![N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12917038.png)



![4-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12917051.png)
